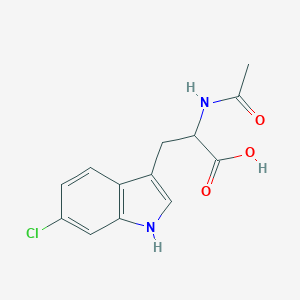

N-Acetyl 6-chlorotryptophan

Übersicht

Beschreibung

GKA 50 ist ein potenter Aktivator des Enzyms Glucokinase, das eine entscheidende Rolle im Glukosestoffwechsel spielt. Glucokinase ist für die Phosphorylierung von Glukose zu Glukose-6-phosphat verantwortlich, einem wichtigen Schritt in der Glykolyse. GKA 50 wurde umfassend auf seine potenziellen therapeutischen Anwendungen, insbesondere bei der Behandlung von Typ-2-Diabetes mellitus, untersucht, da es die Insulinsekretion steigern und die Glukosehomöostase verbessern kann .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von GKA 50 umfasst mehrere Schritte, ausgehend von kommerziell erhältlichen AusgangsmaterialienDie Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von GKA 50 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz, Kosteneffektivität und Umweltverträglichkeit optimiert. Dazu gehören die Verwendung von kontinuierlichen Durchflussreaktoren, automatisierten Systemen und strengen Qualitätskontrollmaßnahmen, um eine gleichbleibende Produktqualität zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of GKA 50 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of GKA 50 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistent product quality .

Analyse Chemischer Reaktionen

Arten von Reaktionen

GKA 50 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: GKA 50 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an GKA 50 zu modifizieren.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Halogenierungsmittel und Nucleophile werden für Substitutionsreaktionen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von GKA 50 mit modifizierten funktionellen Gruppen, die weiter auf ihre biologische Aktivität und potenzielle therapeutische Anwendungen untersucht werden können .

Wissenschaftliche Forschungsanwendungen

GKA 50 hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Werkzeug verwendet, um die enzymatische Aktivität von Glucokinase und ihre Rolle im Glukosestoffwechsel zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf den Zellstoffwechsel und die Insulinsekretion in pankreatischen Betazellen.

Medizin: Als potenzielles Therapeutikum zur Behandlung von Typ-2-Diabetes mellitus untersucht, da es die Insulinsekretion steigern und die Glukosehomöostase verbessern kann.

Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Strategien für Stoffwechselstörungen eingesetzt .

Wirkmechanismus

GKA 50 übt seine Wirkung aus, indem es an eine allosterische Stelle des Glucokinase-Enzyms bindet, wodurch die Affinität des Enzyms für Glukose erhöht wird. Diese Bindung verstärkt die katalytische Aktivität von Glucokinase, was zu einer erhöhten Phosphorylierung von Glukose zu Glukose-6-phosphat führt. Die erhöhten Glukose-6-phosphat-Spiegel stimulieren die Insulinsekretion aus pankreatischen Betazellen und verbessern die Glukoseaufnahme und -verwertung im peripheren Gewebe. Zu den beteiligten molekularen Zielen und Signalwegen gehören das Glucokinase-Enzym, die Insulinsignalwege und die Glukosetransporter .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Bioactivity and Precursor for Bioactive Compounds

N-Acetyl 6-chlorotryptophan is recognized for its unique bioactivity, making it a valuable precursor in the synthesis of various bioactive compounds. It can be utilized to create derivatives with enhanced pharmacological properties. For instance, studies have shown that 6-chlorotryptophan can serve as a precursor for the synthesis of important neurotransmitters and other biologically active molecules, such as serotonin and melatonin .

Enantiomeric Separation Techniques

The optical purity of N-Ac-6-Cl-Trp can be determined using high-performance liquid chromatography (HPLC) with zwitterionic chiral stationary phases (CSP). This method allows for the efficient separation of enantiomers, which is crucial in developing pharmaceuticals where the activity often depends on the specific chirality of the compound . The HPLC method demonstrated that N-Ac-6-Cl-Trp could achieve an enantiomeric excess greater than 99.0%, highlighting its potential for use in drug formulation .

Biosynthesis and Metabolic Engineering

De Novo Production Platforms

Recent advances in synthetic biology have enabled the de novo production of halogenated tryptophan derivatives, including N-Ac-6-Cl-Trp, using engineered Escherichia coli strains. These strains can produce significant quantities (300 to 700 mg/L) of halogenated tryptophan precursors through modular co-culture systems . This platform not only allows for the efficient production of N-Ac-6-Cl-Trp but also facilitates the exploration of various downstream metabolic pathways to generate diverse halogenated compounds.

Biosynthetic Pathways

Research has focused on reconstructing biosynthetic pathways in microorganisms to enhance the yield and reduce costs associated with producing tryptophan derivatives. For example, Corynebacterium glutamicum has been engineered to produce various tryptophan derivatives through optimized biosynthetic pathways . This approach is significant for industrial applications where cost-effectiveness and sustainability are critical.

Industrial Applications

Pharmaceutical and Chemical Industries

This compound serves as an important intermediate in the pharmaceutical and chemical industries. Its derivatives are utilized in the synthesis of drugs that target various conditions, including mood disorders and sleep-related issues due to their relation to serotonin and melatonin synthesis . Moreover, halogenated tryptophans are also being explored for their roles in developing agrochemicals and pesticides .

- Enantiomeric Separation Study : A study demonstrated that N-Ac-6-Cl-Trp could be effectively separated into its enantiomers using a specific HPLC method, achieving high optical purity essential for pharmaceutical applications .

- Biosynthesis Research : Research involving engineered E. coli showcased a robust platform for producing halogenated tryptophans, including N-Ac-6-Cl-Trp, emphasizing its potential for large-scale industrial applications .

- Pharmaceutical Development : The role of N-acetylated tryptophans in synthesizing bioactive compounds was highlighted in multiple studies, underscoring their importance in developing new therapeutic agents targeting neurological disorders .

Wirkmechanismus

GKA 50 exerts its effects by binding to an allosteric site on the glucokinase enzyme, which increases the enzyme’s affinity for glucose. This binding enhances the catalytic activity of glucokinase, leading to increased phosphorylation of glucose to glucose-6-phosphate. The increased glucose-6-phosphate levels stimulate insulin secretion from pancreatic beta cells and improve glucose uptake and utilization in peripheral tissues. The molecular targets and pathways involved include the glucokinase enzyme, insulin signaling pathways, and glucose transporters .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Dorzagliatin: Ein dual wirkender Glucokinase-Aktivator, der die Insulinsekretion und die Glukoseempfindlichkeit erhöht.

TTP399: Ein hepatoselektiver Glucokinase-Aktivator, der den Glukosestoffwechsel in der Leber anvisiert.

MK-0941: Ein weiterer Glucokinase-Aktivator, der auf sein Potenzial in der Diabetesbehandlung untersucht wird .

Einzigartigkeit von GKA 50

GKA 50 ist einzigartig aufgrund seiner hohen Potenz und Spezifität für Glucokinase. Es hat in präklinischen und klinischen Studien signifikante blutzuckersenkende Wirkungen gezeigt, was es zu einem vielversprechenden Kandidaten für die Behandlung von Typ-2-Diabetes mellitus macht. Seine Fähigkeit, die Insulinsekretion und den Glukosestoffwechsel durch allosterische Aktivierung von Glucokinase zu modulieren, unterscheidet es von anderen ähnlichen Verbindungen .

Biologische Aktivität

N-Acetyl 6-chlorotryptophan (N-Ac-6-Cl-Trp) is a derivative of tryptophan that has garnered attention in the fields of biochemistry and pharmacology due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of N-Ac-6-Cl-Trp, including its mechanisms of action, effects on various biological pathways, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an acetyl group at the nitrogen atom and a chlorine atom at the sixth position of the indole ring. This modification alters its chemical reactivity and biological interactions compared to other tryptophan derivatives.

The biological activity of N-Ac-6-Cl-Trp is primarily attributed to its influence on several metabolic pathways:

- Indoleamine 2,3-Dioxygenase (IDO) Inhibition : N-Ac-6-Cl-Trp has been shown to inhibit IDO, an enzyme that catalyzes the first step in tryptophan metabolism via the kynurenine pathway. This inhibition can lead to increased levels of tryptophan and its downstream metabolites, which are crucial for various physiological processes .

- Serotonin Pathway Modulation : Due to its structural similarity to serotonin precursors, N-Ac-6-Cl-Trp may interact with serotonin receptors, potentially influencing mood regulation and neurochemical signaling.

- Glucose Metabolism : Research indicates that N-Ac-6-Cl-Trp may enhance insulin secretion from pancreatic beta cells, thereby playing a role in glucose homeostasis. This effect is linked to its activation of glucokinase, an enzyme critical for glucose phosphorylation.

Anti-inflammatory Effects

N-Ac-6-Cl-Trp has been investigated for its anti-inflammatory properties. Studies suggest that it may modulate immune responses by affecting cytokine production and reducing inflammation in various models, which could have implications for treating autoimmune diseases .

Anticancer Potential

The compound has shown promise in cancer research, particularly in enhancing the efficacy of certain therapeutic peptides. For instance, modifications including N-Ac-6-Cl-Trp have been associated with increased binding affinity to Mdm2, a protein that regulates p53 activity in cancer cells. This modification has resulted in enhanced cellular activity against tumors .

Case Studies

- Kynurenine Pathway Dysregulation : A study highlighted the role of kynurenine pathway metabolites in multiple sclerosis (MS), suggesting that compounds like N-Ac-6-Cl-Trp could be explored as therapeutic agents due to their potential to modulate neuroinflammation .

- Insulin Secretion : Research on pancreatic beta cells demonstrated that N-Ac-6-Cl-Trp significantly increased insulin secretion in response to glucose stimulation. This finding supports its potential use in managing type 2 diabetes mellitus.

- Cancer Therapeutics : In a study focusing on stapled peptides targeting Mdm2, the incorporation of N-Ac-6-Cl-Trp led to a substantial increase in binding affinity and cellular activity against cancer cells, indicating its utility as a building block for developing novel anticancer agents .

Comparative Analysis

To better understand the unique properties of N-Ac-6-Cl-Trp compared to other tryptophan derivatives, the following table summarizes key differences:

| Compound | IDO Inhibition | Serotonin Interaction | Insulin Secretion Enhancement |

|---|---|---|---|

| This compound | Yes | Possible | Yes |

| 6-Chlorotryptophan | Moderate | Yes | No |

| N-Acetyl Tryptophan | No | Possible | Moderate |

Eigenschaften

IUPAC Name |

2-acetamido-3-(6-chloro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3/c1-7(17)16-12(13(18)19)4-8-6-15-11-5-9(14)2-3-10(8)11/h2-3,5-6,12,15H,4H2,1H3,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLMWFCLWYOLIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40512177 | |

| Record name | N-Acetyl-6-chlorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50517-10-7 | |

| Record name | N-Acetyl-6-chlorotryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50517-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-6-chlorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.